7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
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Overview
Description
7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a fluorophenyl group, a piperazine ring, and a sulfonyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-2-one typically involves multiple steps, starting with the preparation of the fluorophenyl piperazine derivativeCommon reagents used in these reactions include sulfonium salts, triethylamine, and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with enhanced properties .
Biology
In biological research, 7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying cellular processes .
Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with biological membranes. The sulfonyl group plays a crucial role in its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-(2-fluorophenyl)piperazine: Shares the fluorophenyl and piperazine moieties but lacks the sulfonyl and azatricyclo structures.
7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivatives: Similar in having piperazine and fluorophenyl groups but differ in the additional functional groups and overall structure.
Uniqueness
What sets 7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
7-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S/c23-19-5-1-2-6-20(19)24-10-12-25(13-11-24)30(28,29)18-14-16-4-3-9-26-21(27)8-7-17(15-18)22(16)26/h1-2,5-6,14-15H,3-4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHWZLXDCFZAHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5F)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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